molecular formula C12H15NO6S B13762161 P-Nitrophenyl-B-D-thiofucopyranoside

P-Nitrophenyl-B-D-thiofucopyranoside

Cat. No.: B13762161
M. Wt: 301.32 g/mol
InChI Key: JVQFCJCGZQPUHG-BVWHHUJWSA-N
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Description

P-Nitrophenyl-B-D-thiofucopyranoside: is a synthetic compound commonly used in biochemical research. It is a derivative of fucose, a hexose deoxy sugar, and is characterized by the presence of a nitrophenyl group attached to the thiofucopyranoside moiety. This compound is often utilized as a substrate in enzymatic assays to study the activity of fucosidases, enzymes that hydrolyze fucose-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Nitrophenyl-B-D-thiofucopyranoside typically involves the reaction of p-nitrophenol with a fucose derivative under specific conditions. One common method includes the use of thioglycosylation reactions, where a thiol group is introduced to the fucose molecule, followed by the attachment of the p-nitrophenyl group. The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar thioglycosylation techniques. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

P-Nitrophenyl-B-D-thiofucopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

P-Nitrophenyl-B-D-thiofucopyranoside is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of P-Nitrophenyl-B-D-thiofucopyranoside involves its hydrolysis by fucosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of p-nitrophenol and the corresponding fucose derivative. The released p-nitrophenol can be quantitatively measured, providing insights into the enzyme’s activity. The molecular targets are the active sites of fucosidases, and the pathways involved include the hydrolysis of glycosidic bonds .

Comparison with Similar Compounds

P-Nitrophenyl-B-D-thiofucopyranoside can be compared with other similar compounds, such as:

    P-Nitrophenyl-B-D-thioglucopyranoside: Similar in structure but contains a glucose moiety instead of fucose.

    P-Nitrophenyl-B-D-thiogalactopyranoside: Contains a galactose moiety and is used to study galactosidases.

    P-Nitrophenyl-B-D-thiomannopyranoside: Contains a mannose moiety and is used to study mannosidases.

The uniqueness of this compound lies in its specificity for fucosidases, making it a valuable tool for studying these enzymes in various biological contexts .

Properties

Molecular Formula

C12H15NO6S

Molecular Weight

301.32 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-methyl-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol

InChI

InChI=1S/C12H15NO6S/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1

InChI Key

JVQFCJCGZQPUHG-BVWHHUJWSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=C(C=C2)[N+](=O)[O-])O)O)O

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=C(C=C2)[N+](=O)[O-])O)O)O

Origin of Product

United States

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